(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-2-cyanoprop-2-enamide is a complex organic compound featuring a thiazole ring, chlorinated benzyl and phenyl groups, and a cyanoprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 3-chloro-4-methylbenzylamine with a thioamide under acidic conditions to form the thiazole ring.
Coupling with 2-Chlorobenzaldehyde: The thiazole intermediate is then coupled with 2-chlorobenzaldehyde in the presence of a base to form the desired cyanoprop-2-enamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzyl ring.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents targeting specific enzymes or receptors.
Biological Probes: Utilized in the development of fluorescent probes for imaging applications.
Industry
Agriculture: Potential use as a precursor for agrochemicals.
Electronics: Application in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions, while the chlorinated aromatic rings can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds like 2,4-dichloroaniline and 3,4-dichloroaniline share structural similarities with the chlorinated aromatic rings.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole have similar thiazole rings.
Uniqueness
Structural Complexity: The combination of a thiazole ring with chlorinated benzyl and phenyl groups, along with a cyanoprop-2-enamide moiety, makes this compound unique.
Properties
IUPAC Name |
(E)-N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(2-chlorophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3OS/c1-13-6-7-14(9-19(13)23)8-17-12-25-21(28-17)26-20(27)16(11-24)10-15-4-2-3-5-18(15)22/h2-7,9-10,12H,8H2,1H3,(H,25,26,27)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKCFRRMHKGJJY-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=CC=C3Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=CC=C3Cl)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.